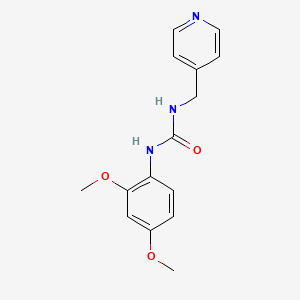
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as DMPU, is a widely used polar aprotic solvent in organic chemistry. It is a colorless, odorless, and stable compound that has a high boiling point and low toxicity. DMPU is a versatile solvent that is used in a variety of chemical reactions, including Grignard reactions, Suzuki-Miyaura cross-coupling reactions, and Heck reactions.
作用机制
The exact mechanism of action of DMPU is not well understood. It is believed to act as a hydrogen bond acceptor and a Lewis base, facilitating the formation of reactive intermediates in chemical reactions. DMPU has a high dielectric constant, which makes it an excellent solvent for polar compounds.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of DMPU. However, it has been shown to be non-toxic and non-irritating to skin and eyes. DMPU has low volatility and low flammability, making it a safe solvent to handle in the laboratory.
实验室实验的优点和局限性
DMPU has several advantages as a solvent in laboratory experiments. It has a high boiling point, low toxicity, and low flammability, making it a safe and convenient solvent to handle. DMPU is also a polar aprotic solvent, which means it can dissolve a wide range of polar and nonpolar compounds. However, DMPU is hygroscopic, which means it can absorb moisture from the air, leading to changes in the concentration and reactivity of the solvent. It is also relatively expensive compared to other solvents, which can limit its use in large-scale industrial applications.
未来方向
There are several future directions for research on DMPU. One area of interest is the development of new synthetic methods using DMPU as a solvent. DMPU has been shown to enhance the reactivity and selectivity of many reactions, making it a valuable tool in organic synthesis. Another area of interest is the use of DMPU in the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis. Finally, there is a need for more research on the biochemical and physiological effects of DMPU, particularly in relation to its use as a solvent in pharmaceutical and agrochemical synthesis.
Conclusion
In conclusion, N-(2,4-dimethoxyphenyl)-N'-(4-pyridinylmethyl)urea, commonly known as DMPU, is a versatile solvent that is widely used in organic chemistry. It has several advantages as a solvent, including high boiling point, low toxicity, and low flammability. DMPU has been shown to enhance the reactivity and selectivity of many reactions, making it a valuable tool in organic synthesis. Future research on DMPU should focus on the development of new synthetic methods, the use of DMPU in the synthesis of metal-organic frameworks, and the biochemical and physiological effects of DMPU.
合成方法
DMPU can be synthesized by the reaction of 2,4-dimethoxybenzyl chloride with pyridine-4-carboxylic acid in the presence of triethylamine and potassium carbonate. The resulting product is then treated with urea to obtain DMPU. The synthesis method is straightforward and can be easily scaled up for industrial production.
科学研究应用
DMPU is widely used as a solvent in various chemical reactions, including the synthesis of pharmaceuticals, agrochemicals, and polymers. It has been shown to enhance the reactivity and selectivity of many reactions, making it a valuable tool in organic synthesis. DMPU is also used as a solvent for the synthesis of metal-organic frameworks, which have potential applications in gas storage, separation, and catalysis.
属性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(pyridin-4-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-20-12-3-4-13(14(9-12)21-2)18-15(19)17-10-11-5-7-16-8-6-11/h3-9H,10H2,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEGCVYAFKCGDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)NCC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(4-isopropylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5863735.png)

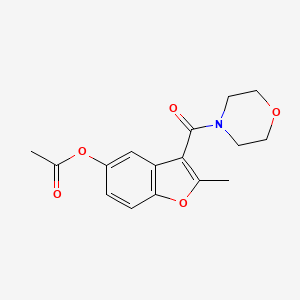
![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5863757.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)
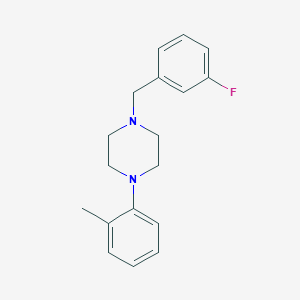
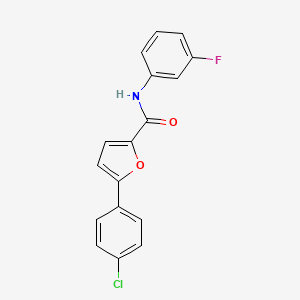
![1-[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-2,2-dimethyl-1-propanone](/img/structure/B5863800.png)
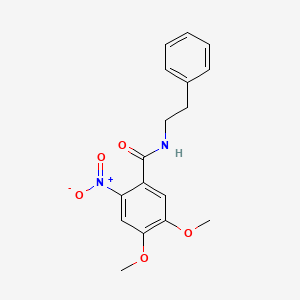
![N-[3-(methylthio)phenyl]propanamide](/img/structure/B5863842.png)
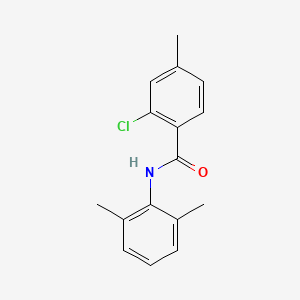
![methyl 4-({[(3-chloro-4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5863854.png)